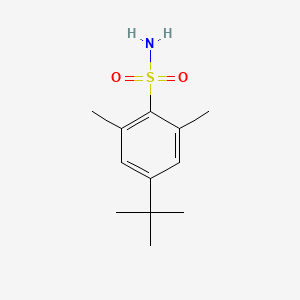

4-Tert-butyl-2,6-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

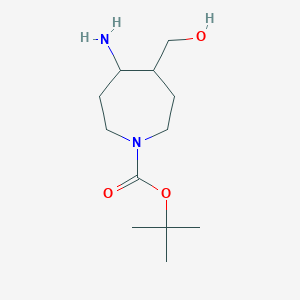

4-Tert-butyl-2,6-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C12H19NO2S and a molecular weight of 241.35. It has been used in the synthesis of symmetric and asymmetric aromatic sulfones .

Synthesis Analysis

The synthesis of this compound involves an acid-catalyzed condensation with glyoxal . This process has been shown to be hindered by certain processes, including an irreversible rearrangement of the condensation intermediate, which is accompanied by a 1,2-hydride shift and the formation of symmetric disulfanes and sulfanes . Aldehydes have been shown to act as a reducing agent when disulfanes are generated from aromatic sulfonamides .Chemical Reactions Analysis

The condensation of this compound with glyoxal has been studied in detail . This reaction has been shown to result in the formation of 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane . The reaction has been shown to involve a Friedel–Crafts reaction between the sulfonamide and the aromatic compound .Aplicaciones Científicas De Investigación

Synthesis of Aromatic Sulfones

4-Tert-butyl-2,6-dimethylbenzenesulfonamide is used in the synthesis of aza- and oxaazaisowurtzitanes through an acid-catalyzed condensation with glyoxal. This process involves an irreversible rearrangement of the condensation intermediate, leading to the formation of symmetric disulfanes and sulfanes. It also enables the Friedel–Crafts reaction between sulfonamide and aromatic compounds, suggesting a new synthetic strategy for producing aromatic sulfones (Paromov, Sysolyatin, & Shchurova, 2022).

Design of Oxidation Catalysts

The compound has been utilized in the design of oxidation catalysts. Specifically, it has been substituted in iron phthalocyanine, exhibiting remarkable stability under oxidative conditions. This adaptation has shown potential in the oxidation of olefins like cyclohexene and styrene, mainly producing allylic ketone and benzaldehyde, respectively (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Polymer Synthesis

It is also significant in polymer synthesis. For instance, derivatives have been used to produce polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Chemical Nucleases and Coordination Compounds

The compound has been involved in the formation of coordination compounds like copper(II) complexes. These complexes act as chemical nucleases, especially in the presence of ascorbate/H2O2, generating reactive oxygen species. This property is essential for understanding DNA interactions and potential therapeutic applications (Macías, Villa, Salgado, Borrás, González-Álvarez, & Sanz, 2006).

Low Dielectric Constant Materials

Another application is in the development of polyimides with tert-butyl side groups, leading to materials with low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These materials are useful in electronics and other fields requiring materials with specific dielectric properties (Chern & Tsai, 2008).

Propiedades

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUPAKVULVAJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2737886.png)

![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)

![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2737895.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)